

# A Technical Guide to the Spectroscopic Analysis of p-Aminophenylethanol

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## Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for p-aminophenylethanol (also known as **2-(4-aminophenyl)ethanol**), a compound of interest in chemical synthesis and drug development. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The structural elucidation of p-aminophenylethanol is supported by a combination of spectroscopic techniques. The quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of nuclei.<sup>[1][2]</sup>

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for p-Aminophenylethanol (90 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Data not explicitly found in search results			

Note: While search results confirm the existence of  $^1\text{H}$  NMR spectra for p-aminophenylethanol, specific peak assignments with chemical shifts, multiplicities, and integrations were not available in the provided snippets. The table structure is provided as a template.[\[3\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for p-Aminophenylethanol (90 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
Data not explicitly found in search results	

Note: Search results confirm the existence of  $^{13}\text{C}$  NMR spectra for p-aminophenylethanol, but specific peak assignments were not detailed in the snippets.[\[4\]](#)

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.[\[5\]](#)[\[6\]](#) The spectrum for p-aminophenylethanol exhibits characteristic absorptions for its amine, hydroxyl, and aromatic functionalities.

Table 3: Key IR Absorption Bands for p-Aminophenylethanol

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Strong, Broad	N-H stretch (primary amine) and O-H stretch (alcohol)[7][8]
~3000	Medium	Aromatic C-H stretch[9]
2850-2960	Medium	Aliphatic C-H stretch[9]
~1600	Medium	Aromatic C=C bending[10]
~1500	Medium	Aromatic C=C bending[10]
~1000	Strong	C-O stretch (alcohol)[7]

Note: The specific frequencies are typical ranges for the assigned functional groups. Data is compiled from general spectroscopy principles found in the search results.[11][12]

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[13][14]

Table 4: Mass Spectrometry Fragmentation Data for p-Aminophenylethanol

m/z	Relative Intensity	Assignment
137	High	Molecular Ion [M] <sup>+</sup> [15]
106	High	[M - CH <sub>2</sub> OH] <sup>+</sup> (Loss of hydroxymethyl radical)[15]
107	Medium	[M - CH <sub>2</sub> O] <sup>+</sup> (Loss of formaldehyde)[15]

Note: The molecular formula for p-aminophenylethanol is C<sub>8</sub>H<sub>11</sub>NO, with a molecular weight of 137.18 g/mol .[15][16]

## Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of a solid organic compound like p-aminophenylethanol.

## NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified p-aminophenylethanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).[\[1\]](#)[\[17\]](#)
- **Internal Standard:** Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution.[\[17\]](#)
- **Transfer:** Filter the solution into a clean 5 mm NMR tube.[\[1\]](#)
- **Acquisition:** Place the NMR tube into the spectrometer's probe.[\[17\]](#) Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures. The strength of the magnetic field affects the resolution of the spectrum.[\[18\]](#)

## IR Spectroscopy Protocol (Thin Solid Film Method)

- **Sample Preparation:** Dissolve a small amount (approx. 50 mg) of solid p-aminophenylethanol in a few drops of a volatile solvent like methylene chloride or acetone.[\[19\]](#)
- **Film Deposition:** Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[19\]](#)[\[20\]](#)
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[\[19\]](#)
- **Spectral Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[\[19\]](#) If the signal is too weak, add another drop of the solution and re-measure. If it is too strong, clean the plate and use a more dilute solution.[\[19\]](#)
- **Cleaning:** After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[\[20\]](#)

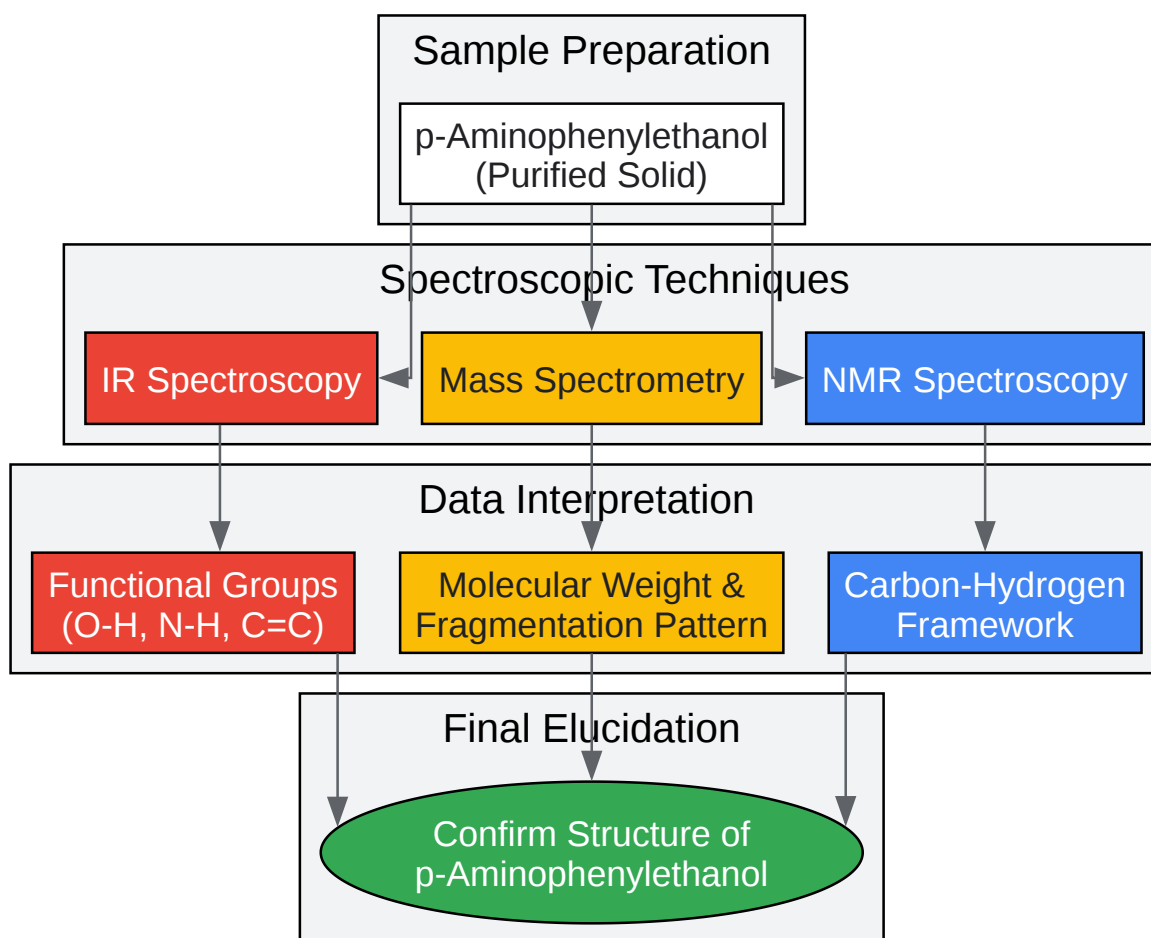
## Mass Spectrometry Protocol (Electron Ionization - GC-MS)

- **Sample Preparation:** Prepare a dilute solution of p-aminophenylethanol in a volatile organic solvent (e.g., methanol, acetonitrile) suitable for injection into the gas chromatograph (GC).  
[21]
- **Ionization:** In the most common "electron impact" (EI) method, the sample is vaporized in a high vacuum and bombarded with a high-energy electron beam. This process knocks an electron off the molecule to form a molecular ion (a radical cation).  
[14]
- **Fragmentation:** The high energy of EI often causes the molecular ion to fragment into smaller, characteristic ions.  
[14]
- **Mass Analysis:** The ions are accelerated into a magnetic field, where they are separated based on their mass-to-charge ( $m/z$ ) ratio.  
[14]
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  ratio, generating the mass spectrum.  
[14]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the described spectroscopic methods.

## Workflow for Spectroscopic Analysis of p-Aminophenylethanol



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Caption: Logical workflow for structural elucidation using spectroscopy.

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## References

- 1. benchchem.com [benchchem.com]

- 2. [nmr.chem.ox.ac.uk](http://nmr.chem.ox.ac.uk) [[nmr.chem.ox.ac.uk](http://nmr.chem.ox.ac.uk)]
- 3. 2-(4-Aminophenyl)ethanol(104-10-9) <sup>1</sup>H NMR spectrum [[chemicalbook.com](http://chemicalbook.com)]
- 4. 2-(4-Aminophenyl)ethanol(104-10-9) <sup>13</sup>C NMR spectrum [[chemicalbook.com](http://chemicalbook.com)]
- 5. [amherst.edu](http://amherst.edu) [[amherst.edu](http://amherst.edu)]
- 6. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- 7. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [[openstax.org](https://openstax.org)]
- 9. Infrared Spectroscopy [[www2.chemistry.msu.edu](http://www2.chemistry.msu.edu)]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [[ncstate.pressbooks.pub](https://ncstate.pressbooks.pub)]
- 11. [spectrabase.com](http://spectrabase.com) [[spectrabase.com](http://spectrabase.com)]
- 12. 2-(4-Aminophenyl)ethanol(104-10-9) IR Spectrum [[chemicalbook.com](http://chemicalbook.com)]
- 13. [fiveable.me](http://fiveable.me) [[fiveable.me](http://fiveable.me)]
- 14. The Mass Spectrometry Experiment [[sites.science.oregonstate.edu](https://sites.science.oregonstate.edu)]
- 15. 4-Aminophenethyl alcohol | C<sub>8</sub>H<sub>11</sub>NO | CID 66904 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 16. 2-(4-Aminophenyl)ethanol | 104-10-9 [[chemicalbook.com](http://chemicalbook.com)]
- 17. [web.mit.edu](http://web.mit.edu) [[web.mit.edu](http://web.mit.edu)]
- 18. NMR Spectroscopy [[www2.chemistry.msu.edu](http://www2.chemistry.msu.edu)]
- 19. [orgchemboulder.com](http://orgchemboulder.com) [[orgchemboulder.com](http://orgchemboulder.com)]
- 20. [webassign.net](http://webassign.net) [[webassign.net](http://webassign.net)]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [[massspec.chem.ox.ac.uk](https://massspec.chem.ox.ac.uk)]
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